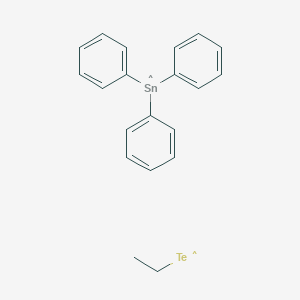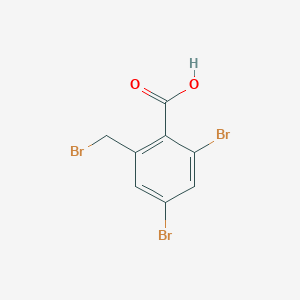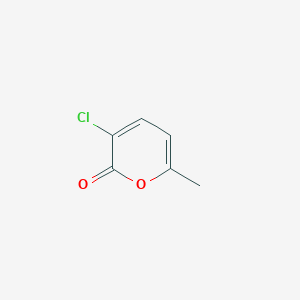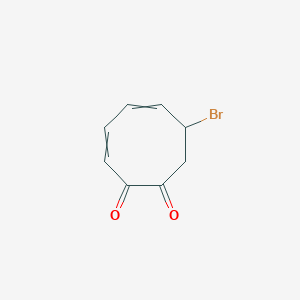
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane is a compound with the molecular formula C18H22Si2 It is characterized by the presence of two silicon atoms bonded to two phenylethenyl groups and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane typically involves the reaction of tetramethyldisilane with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenylethenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
61244-95-9 |
|---|---|
Molekularformel |
C20H26Si2 |
Molekulargewicht |
322.6 g/mol |
IUPAC-Name |
[dimethyl(1-phenylethenyl)silyl]-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-17(19-13-9-7-10-14-19)21(3,4)22(5,6)18(2)20-15-11-8-12-16-20/h7-16H,1-2H2,3-6H3 |
InChI-Schlüssel |
CPAKWVZYPUHVQW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C(=C)C1=CC=CC=C1)[Si](C)(C)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)


![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14587740.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)


![5-Acetyl-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B14587775.png)
